N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Overview
Description
N-(4-phenoxyphenyl)bicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic heptane structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The phenoxyphenyl group can be introduced through nucleophilic substitution reactions, where a phenoxy group replaces a leaving group on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated compounds, phenols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted aromatic compounds .
Scientific Research Applications
N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar in structure but with a hydroxy group instead of a phenoxy group.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic core but different functional groups.
Uniqueness
N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its phenoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(19-13-14-6-7-15(19)12-14)21-16-8-10-18(11-9-16)23-17-4-2-1-3-5-17/h1-5,8-11,14-15,19H,6-7,12-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGBRQYDRKRCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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